molecular formula C14H17NO B2561581 N-[Cyclobutyl(phenyl)methyl]prop-2-enamide CAS No. 2176544-62-8

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide

Cat. No.: B2561581
CAS No.: 2176544-62-8
M. Wt: 215.296
InChI Key: BNJDBQAGXSTKOH-UHFFFAOYSA-N
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Description

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide is an organic compound with the molecular formula C15H19NO. This compound features a cyclobutyl group attached to a phenylmethyl moiety, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyclobutyl(phenyl)methyl]prop-2-enamide typically involves the reaction of cyclobutylmethylamine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated control systems ensures precise reaction conditions and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[Cyclobutyl(phenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyclopropyl(phenyl)methyl]prop-2-enamide
  • N-[Cyclopentyl(phenyl)methyl]prop-2-enamide
  • N-[Cyclohexyl(phenyl)methyl]prop-2-enamide

Uniqueness

N-[Cyclobutyl(phenyl)methyl]prop-2-enamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[cyclobutyl(phenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-13(16)15-14(12-9-6-10-12)11-7-4-3-5-8-11/h2-5,7-8,12,14H,1,6,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJDBQAGXSTKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1CCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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